2-(呋喃-2-基)-1H-1,3-苯并二唑-5-胺

描述

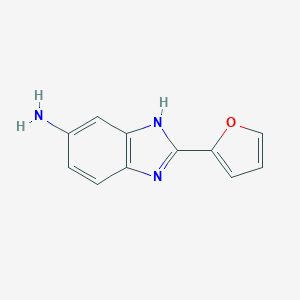

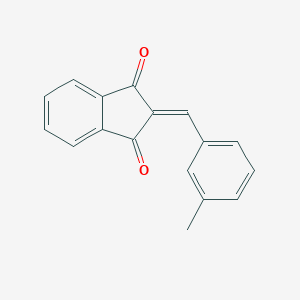

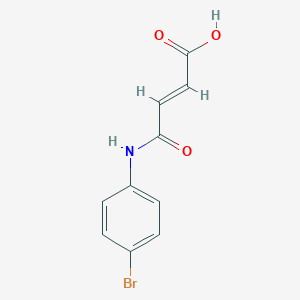

2-(Furan-2-yl)-1H-1,3-benzodiazol-5-amine, commonly referred to as 2-FBD, is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound with a benzodiazepine ring structure, which is composed of two fused benzene rings and a five-membered diazepine ring. 2-FBD is an aryl amine, meaning it has a nitrogen atom attached to the aromatic ring. It is an important chemical compound due to its unique properties and its ability to be used in various scientific research applications.

科学研究应用

合成与化学性质

- 2-(呋喃-2-基)苯并[1,2-d:4,3-d']双[1,3]噻唑由 1,3-苯并噻唑-6-胺和呋喃-2-羰基氯合成。该化合物在呋喃环的 5 位发生亲电取代反应,如溴化、硝化和酰化 (Aleksandrov 等,2021)。

反应性和衍生物形成

- 2-甲基-1-[(5-甲基呋喃-2-基)甲基]-1H-苯并咪唑的研究表明呋喃环的质子裂解,导致二酮片段用于形成 N-取代吡咯环 (Stroganova 等,2013)。

- 2-(呋喃-2-基)噻唑与 1-甲基-1H-苯并咪唑的融合涉及各种化学反应,包括形成呋喃-2-甲酰胺以及随后的氧化和分子内环化 (El’chaninov & Aleksandrov, 2017)。

潜在的生物医学应用

- 从呋喃衍生物合成 3-(5-3-甲基-5-[...]-1,3,4-噻二唑-2-基)-2-(芳基)-1,3-噻唑烷-4-酮等化合物,已探索了它们的杀线虫和抗菌活性,表明在生物医学中的潜在应用 (Reddy 等,2010)。

高级有机合成

- 已经开发出涉及呋喃-2-基结构的新型合成,例如呋喃-2-基胺和氨基酸的对映选择性合成。这证明了该化合物在高级有机化学中的用途 (Demir 等,2003)。

光化学应用

- 已经对呋喃衍生物的光化学性质进行了研究,例如从萘呋喃和萘噻唑合成光致变色苯并色烯,扩大了这些化合物在光化学中的潜在应用 (Aiken 等,2014)。

作用机制

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various disease areas .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been known to influence a variety of biochemical pathways, leading to downstream effects that contribute to their therapeutic efficacy .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

属性

IUPAC Name |

2-(furan-2-yl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTKPXBQPUSWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-{[(4-Carboxybenzyl)amino]methyl}-2-furyl)-4-chlorobenzoic acid](/img/structure/B512077.png)

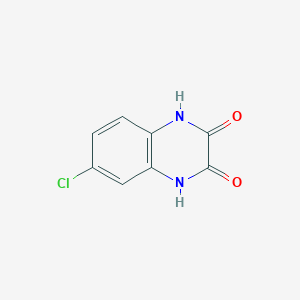

![2H,3H-naphtho[2,3-d][1,3]oxazol-2-one](/img/structure/B512137.png)

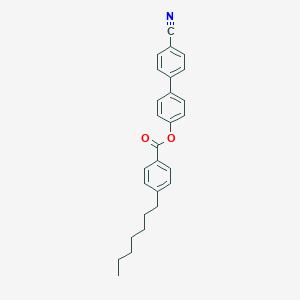

![9-methyl-10-[(9-methyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-10-yl)methyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B512147.png)

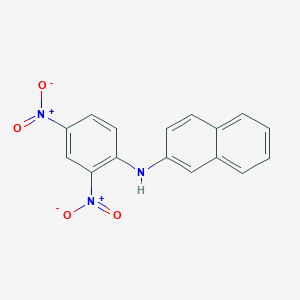

![2-Nitro-6-[({4-nitrophenyl}imino)methyl]phenol](/img/structure/B512157.png)